1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde
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Description
“1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . The 1,2,3-triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups .
Synthesis Analysis
The synthesis of 1-alkyl-4-formyltriazoles involves a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent. This synthesis makes use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of FNPT with alkylamines is further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde” is characterized by a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . The empirical formula of this compound is C5H7N3O .
Chemical Reactions Analysis
The chemical reactions involving “1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde” include the one-step generation of TA4C reagent from benzylamine and 13 through Dimroth rearrangement . This reaction is advantageous because it provides a shortcut in providing the TA4C reagent with a functional molecule and a buffered protein solution without the requirement to remove reaction additives .
Scientific Research Applications
- Application : Researchers have designed and synthesized novel 1,2,3-triazole hybrids, including derivatives of 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde, as potential aromatase inhibitors. These compounds may help combat breast cancer and other hormone-related malignancies .
- Application : 1,2,3-Triazole derivatives, including those tethered to 1,2-benzisoxazole, exhibit noteworthy antiproliferative effects against human AML cells. The 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde scaffold contributes to this activity .
- Application : Researchers use 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde as an intermediate to discover novel applications of the 1,2,3-triazole moiety in drug development and materials science .
- Application : Scientists explore the reactivity and biological properties of 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde to understand its potential as a chemical probe or therapeutic agent .
- Application : The aldehyde functionality in 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde allows it to participate in click reactions, enabling the creation of diverse triazole-based compounds .
Aromatase Inhibitors
Antiproliferative Activity Against Leukemia Cells
Synthetic Intermediates
Chemical Biology and Medicinal Chemistry
Click Chemistry
Materials Science
properties
IUPAC Name |
1-ethyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-8-3-5(4-9)6-7-8/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEQIWRKHVDORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde | |
CAS RN |
129027-63-0 |
Source
|
Record name | 1-ethyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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